N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a structurally complex oxalamide derivative featuring a 1,4-dioxaspiro[4.4]nonane ring system and a benzo[d][1,3]dioxole moiety. Oxalamides, in general, are characterized by their dual amide linkages, which contribute to hydrogen-bonding interactions in molecular recognition processes .
Synthetic routes for analogous compounds often involve coupling reactions between carboxylic acid derivatives and amines. For example, benzo[d][1,3]dioxole-containing intermediates are frequently synthesized via cyclocondensation or coupling-addition sequences, as seen in the preparation of benzo[b][1,4]thiazepines . The spirocyclic moiety in the target compound may be constructed using methods similar to those reported for 1-oxaspiro[4.5]deca derivatives, such as acid-catalyzed cyclization or oxidative coupling .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c20-15(18-8-12-9-24-17(25-12)5-1-2-6-17)16(21)19-11-3-4-13-14(7-11)23-10-22-13/h3-4,7,12H,1-2,5-6,8-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJUGHLMFLHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves multiple steps. One common approach is the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone or cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often include sonochemical methods to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Montmorillonite KSF
Solvents: Methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biolubricants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The benzodioxole moiety is shared with No. 1767, but the dual amide structure in the target compound may enhance binding specificity compared to mono-amide derivatives .
Metabolic Stability and Biotransformation
Metabolic studies on related compounds reveal critical insights:
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Rapid metabolism without amide hydrolysis, indicating that benzodioxole groups may undergo alternative pathways (e.g., oxidative demethylation) .
For the target compound, the spirocyclic system may further retard metabolism by limiting access to cytochrome P450 enzymes, though this requires empirical validation.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure and oxalamide functional groups. Its molecular formula is with a molecular weight of approximately 334.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features a 1,4-dioxaspiro[4.4]nonane core that contributes to its stability and interaction with biological targets. The oxalamide functional group is known for its ability to engage in hydrogen bonding, which may enhance the compound's affinity for specific receptors or enzymes.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Some derivatives of oxalamides have demonstrated effectiveness against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.
- Enzyme Inhibition : The structural features of this compound suggest it may act as an inhibitor for certain enzymes, which could be relevant in metabolic disorders.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may also contribute to its biological interactions through π-π stacking or hydrophobic interactions with target biomolecules.
Research Findings and Case Studies
Several studies have explored the biological activities of oxalamides and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of oxalamide derivatives; found significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Explored enzyme inhibition; demonstrated that certain oxalamides can inhibit serine proteases, suggesting potential applications in therapeutic interventions for inflammatory diseases. |
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other compounds within the same class:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(carbamoylphenyl)oxalamide | C19H26N2O5 | Anticancer and antimicrobial |
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylaminoethyl)oxalamide | C19H26N2O5 | Enzyme inhibition and metabolic regulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
